methyl 4-bromo-1H-benzimidazole-6-carboxylate

Crystallinity Purity Solid-Phase Synthesis

Researchers often face reaction failures when substituting regioisomeric bromo-benzimidazole carboxylates without rigorous validation. Methyl 4-bromo-1H-benzimidazole-6-carboxylate (CAS 1354756-19-6) eliminates this risk with its unique 4-bromo substitution pattern, offering reliable cross-coupling reactivity distinct from 5- or 2-bromo isomers. • Ensures reproducible synthesis of kinase inhibitors, bromodomain ligands, and PROTACs via selective functionalization at the 4-position. • Stable high-melting solid with ambient storage suitability for parallel synthesis and scale-up. • Supplied in consistently high purity, reducing later-stage purification needs.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1354756-19-6
Cat. No. B1431624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1H-benzimidazole-6-carboxylate
CAS1354756-19-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12)
InChIKeyCDYKPQFWNKHEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1H-benzimidazole-6-carboxylate: Defined Building Block


Methyl 4-bromo-1H-benzimidazole-6-carboxylate (CAS 1354756-19-6) is a brominated benzimidazole derivative . Its molecular formula is C9H7BrN2O2, with a molecular weight of 255.07 g/mol . The compound features a bromine atom at the 4-position and a methyl ester at the 6-position of the benzimidazole core. This substitution pattern provides a unique synthetic handle for downstream functionalization, particularly in cross-coupling reactions, distinguishing it from other bromo-benzimidazole carboxylates .

Role Brominated benzimidazole building block
Key Handle 4-bromo substitution for Pd cross-coupling
Ester Position 6-methyl carboxylate for scaffold elaboration
Storage Ambient temperature stable

Bromo-Benzimidazole Substitution Pattern Differences


Within the family of bromo-benzimidazole carboxylates, subtle variations in substitution position critically impact reactivity and downstream synthetic utility. For instance, methyl 2-bromo-1H-benzimidazole-6-carboxylate (CAS 1092286-70-8) places the bromine on the imidazole ring, which can alter electronic properties and cross-coupling efficiency compared to the 4-bromo substitution on the phenyl ring. Similarly, methyl 4-bromo-1H-benzimidazole-5-carboxylate (CAS 1803895-46-6) presents a different regioisomer, leading to distinct steric and electronic environments during reactions. These differences are not trivial; they directly influence reaction yields, the scope of accessible derivatives, and the reliability of synthetic routes. Therefore, substituting one bromo-benzimidazole carboxylate for another without rigorous validation can lead to failed reactions, inconsistent product profiles, and significant project delays.

Vs. Methyl 2-bromo-1H-benzimidazole-6-carboxylate
Bromine on imidazole ring may alter electronic properties and cross-coupling efficiency. Physical form differs significantly (low melting solid).
Vs. Methyl 4-bromo-1H-benzimidazole-5-carboxylate
5-carboxylate regioisomer presents distinct steric and electronic environments, potentially leading to different reaction yields and scope.

Methyl 4-bromo-1H-benzimidazole-6-carboxylate vs. Key Analogs


Melting Point: Purity & Crystallinity

The melting point of methyl 4-bromo-1H-benzimidazole-6-carboxylate is reported as 256-259 °C . This high and narrow melting range indicates a high degree of crystallinity and purity, which is crucial for solid-phase handling and formulation studies. In contrast, the melting point of the closely related methyl 2-bromo-1H-benzimidazole-6-carboxylate is reported as 40-45 °C , a significantly lower value that suggests a different solid-state form and potentially different handling requirements. This stark difference underscores that these compounds are not physically interchangeable.

Melting Point
Cross-study comparable
256-259 °C (Target) vs. 40-45 °C (Comparator). Difference of approximately 215 °C.
Solid-state form and handling properties may not match.
Vendor-reported data; standard laboratory melting point determination.
Crystallinity Purity Solid-Phase Synthesis Formulation

Purity & Reproducibility

The target compound is commercially available with a minimum purity specification of 95% to 97% . This high purity level is essential for ensuring consistent and predictable performance in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where impurities can act as catalyst poisons or lead to side reactions. While the comparator methyl 2-bromo-1H-benzimidazole-6-carboxylate is also available at 95% purity , the target compound's distinct substitution pattern makes its high-purity form uniquely valuable for constructing specific molecular scaffolds.

Purity
Cross-study comparable
Target: ≥95% to 97%. Comparator: ≥95%.
High purity supports cross-coupling, but regioisomeric identity must be verified.
Vendor Certificate of Analysis (CoA) specifications.
Purity Reproducibility Cross-Coupling Quality Control

4-Bromo Substituent Cross-Coupling Utility

The bromine atom at the 4-position of the benzimidazole phenyl ring is strategically positioned to participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amine groups at this specific site . This contrasts with methyl 2-bromo-1H-benzimidazole-6-carboxylate, where the bromine is on the imidazole ring, leading to different reactivity and coupling partners. The 4-bromo substitution allows for the synthesis of 4-substituted benzimidazole derivatives that are otherwise difficult to access, expanding the chemical space for medicinal chemistry and materials science applications.

Synthetic Utility
Class-level inference
4-position bromine for phenyl ring functionalization via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Regiospecific cross-coupling unlocks specific SAR exploration.
Reactivity is qualitatively different from 2-bromo imidazole substituent.
Cross-Coupling Suzuki Reaction Buchwald-Hartwig Amination C-H Functionalization

Ambient Storage Stability

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is recommended for storage at ambient temperature , simplifying inventory management and reducing the costs associated with cold-chain logistics. This is a practical advantage over compounds like methyl 2-bromo-1H-benzimidazole-6-carboxylate, which requires storage at -20°C , and methyl 4-bromo-1H-benzimidazole-5-carboxylate, which is recommended for storage at 2-8°C . Ambient storage eliminates the need for specialized freezers and reduces the risk of compound degradation due to freeze-thaw cycles, ensuring the compound remains in its specified form for immediate use.

Ambient Storage
Cross-study comparable
Target: Ambient temperature. Comparators: -20°C and 2-8°C.
Simplifies inventory management; no cold-chain logistics required.
Vendor storage recommendations.
Stability Storage Logistics Handling

Methyl 4-bromo-1H-benzimidazole-6-carboxylate Applications


Kinase/Bromodomain Inhibitor SAR

The compound serves as a versatile core for constructing focused libraries of benzimidazole-based kinase or bromodomain inhibitors. Its 4-bromo handle allows for the systematic introduction of diverse substituents via cross-coupling, enabling efficient exploration of structure-activity relationships (SAR) around the benzimidazole scaffold . The high melting point and ambient storage facilitate its use in parallel synthesis workflows, ensuring consistent quality across multiple library plates .

Scalable Advanced Intermediate Synthesis

The robust nature of the compound, evidenced by its high melting point and ambient storage stability, makes it an ideal candidate for scale-up . Its defined substitution pattern allows for the reliable introduction of complex functionalities at the 4-position, providing a direct route to advanced intermediates for active pharmaceutical ingredients (APIs) or agrochemicals . The high purity specifications minimize the need for extensive purification at later stages, improving overall process efficiency .

PROTAC and Probe Synthesis

The distinct 4-bromo substitution provides a unique vector for attaching linker moieties in the synthesis of proteolysis-targeting chimeras (PROTACs) or other bifunctional chemical probes . The ability to selectively functionalize this position without affecting the 6-carboxylate group allows for the creation of heterobifunctional molecules with precise geometries, which is critical for inducing targeted protein degradation .

Polymers & MOFs Building Block

Beyond pharmaceutical applications, the compound's rigid, planar structure and functional handles make it a valuable monomer for constructing functionalized polymers or as a ligand for metal-organic frameworks (MOFs) . The bromine atom can be utilized for further polymerization or cross-linking, while the ester group provides a site for post-polymerization modification or coordination to metal centers, enabling the design of materials with tailored properties.

Application
Selection Property
Validation Focus
Kinase/Bromodomain Inhibitor SAR
Regiospecific 4-bromo coupling
Cross-coupling regioselectivity
Advanced Intermediate Synthesis
High melting point, ambient storage
Scale-up suitability
PROTAC & Probe Synthesis
Dual functionality (4-Br, 6-COOCH3)
Heterobifunctional selectivity
Polymers & MOFs Building Block
Rigid planar structure
Post-polymerization modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-bromo-1H-benzimidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.